

20 α -Hydroxy Cholesterol-d7 certificate of analysis and purity

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Compound of Interest

Compound Name: 20 α -Hydroxy Cholesterol-d7

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Technical Guide: 20 α -Hydroxy Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **20 α -Hydroxy Cholesterol-d7**, a deuterated analog of the biologically active oxysterol, 20 α -Hydroxy Cholesterol. This document details its certificate of analysis, purity, and the experimental protocols used for its characterization. Furthermore, it elucidates the critical role of its non-deuterated counterpart in the Hedgehog signaling pathway, a crucial regulator of embryonic development and a therapeutic target in oncology.

Certificate of Analysis and Purity

While a specific certificate of analysis for a single batch of **20 α -Hydroxy Cholesterol-d7** is proprietary to the manufacturer, this section provides a summary of typical quality control specifications and analytical results based on publicly available data for closely related deuterated sterols and the non-deuterated parent compound.^{[1][2]} Reputable suppliers consistently produce this internal standard to a high degree of purity.

Table 1: Representative Certificate of Analysis Data for **20 α -Hydroxy Cholesterol-d7**

| Parameter | Specification | Typical Result | Analytical Method |
|--|---|----------------|--|
| Identity | | | |
| Molecular Formula | C ₂₇ H ₃₉ D ₇ O ₂ | Confirmed | Mass Spectrometry |
| Molecular Weight | 409.70 | 409.70 | Mass Spectrometry |
| Proton NMR | Conforms to structure | Conforms | ¹ H NMR Spectroscopy |
| Purity | | | |
| HPLC/ELSD (AUC) | ≥98% | >99% | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection |
| TLC | >99% | One major spot | Thin-Layer Chromatography |
| Deuterated Forms (d ₁ -d ₇) | ≥99% | Confirmed | Mass Spectrometry |
| Physical Properties | | | |
| Physical State | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in ethanol | Conforms | Solubilization Test |
| Storage | | | |
| Recommended Storage | -20°C | - | - |

Note: The data presented in this table is a composite based on typical specifications for deuterated sterols and should not be considered as a certificate of analysis for a specific lot.

Experimental Protocols

The characterization of **20α-Hydroxy Cholesterol-d7** relies on a suite of analytical techniques to ensure its identity, purity, and stability. The following are detailed methodologies for the key

experiments cited.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD is a standard method for assessing the purity of non-volatile compounds like **20 α -Hydroxy Cholesterol-d7**.

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and an evaporative light scattering detector.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of organic solvents such as acetonitrile and methanol with water is commonly employed.
- Flow Rate: Approximately 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.
- ELSD Settings:
 - Nebulizer Temperature: e.g., 30°C
 - Evaporator Temperature: e.g., 50°C
 - Gas Flow (Nitrogen): e.g., 1.5 L/min
- Procedure: A solution of **20 α -Hydroxy Cholesterol-d7** is prepared in a suitable solvent (e.g., ethanol) and injected into the HPLC system. The compound is separated from any impurities on the column, and the eluent is directed to the ELSD. The detector measures the light scattered by the analyte particles after nebulization and solvent evaporation. The purity is determined by the area under the curve (AUC) of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is a qualitative method used to rapidly assess the purity and identify the presence of impurities.

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate in a 2:1 ratio.^[1]
- Sample Preparation: A small amount of the compound is dissolved in a volatile solvent.
- Procedure: The dissolved sample is spotted onto the TLC plate. The plate is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases.
- Visualization: The plate is visualized under UV light (if the compound is UV active) and then stained with a suitable reagent, such as phosphomolybdic acid or potassium permanganate, followed by gentle heating to reveal the spots. A single major spot indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of **20 α -Hydroxy Cholesterol-d7**.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography (LC-MS) or gas chromatography (GC-MS) system.
- Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS.
- Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
- Analysis: The mass spectrum will show a peak corresponding to the molecular ion of **20 α -Hydroxy Cholesterol-d7**, confirming its molecular weight. The isotopic pattern will also be analyzed to confirm the degree of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule.

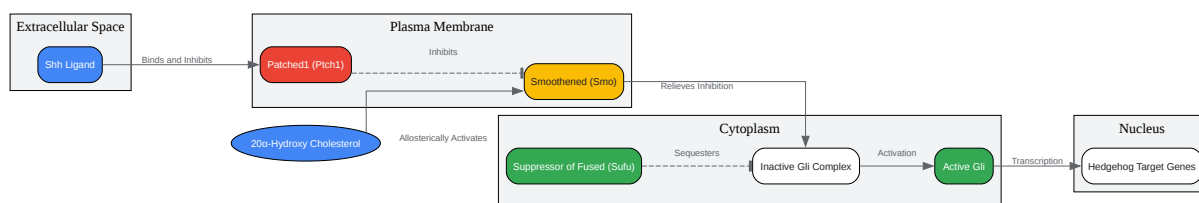
- Instrumentation: A high-field NMR spectrometer.
- Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows signals corresponding to the different protons in the molecule.
- Analysis: The chemical shifts, integration, and coupling patterns of the signals are compared to the expected spectrum for 20 α -Hydroxy Cholesterol to confirm that the structure is correct. The absence of signals at specific positions can confirm the location of the deuterium atoms.

Signaling Pathways

20(S)-Hydroxycholesterol, the non-deuterated form of **20 α -Hydroxy Cholesterol-d₇**, is a known allosteric activator of the Hedgehog (Hh) signaling pathway.^[3] This pathway is fundamental in embryonic development and its dysregulation is implicated in various cancers. 20(S)-Hydroxycholesterol acts on the Smoothened (Smo) receptor, a key component of the Hh pathway.^[4]

Canonical Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched1 (Ptch1) receptor. This binding relieves the Ptch1-mediated inhibition of Smoothened (Smo), allowing Smo to translocate to the primary cilium and become active. Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and regulate the expression of Hh target genes. 20(S)-Hydroxycholesterol can activate this pathway by directly binding to and activating Smo.^{[4][5]}

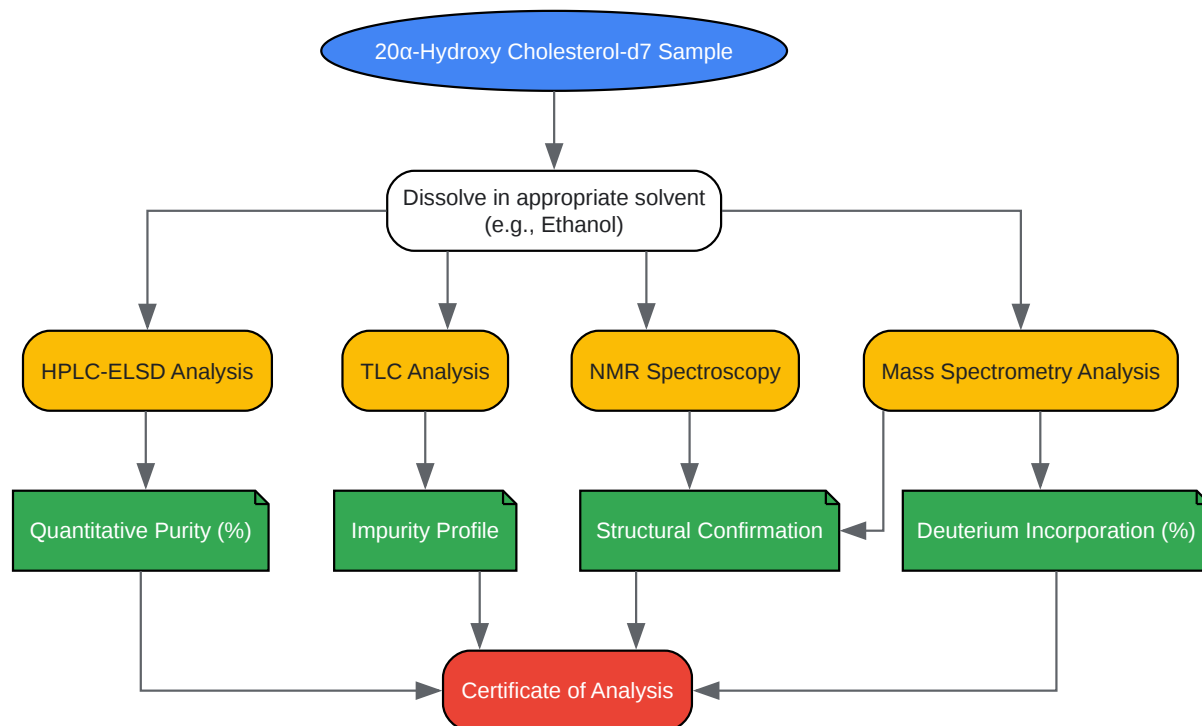


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Caption: Canonical Hedgehog signaling pathway activation by Shh ligand or 20 α -Hydroxy Cholesterol.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of **20 α -Hydroxy Cholesterol-d7** purity.



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Caption: A typical experimental workflow for the purity analysis of **20α-Hydroxy Cholesterol-d7**.

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